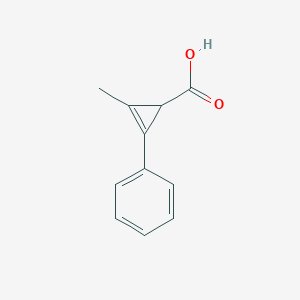
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Descripción general
Descripción
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, also known as MCC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cyclopropene carboxylic acid derivative that has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
The structural and conformational aspects of similar cyclopropene carboxylic acids have been studied extensively. For instance, the crystal structures of compounds closely related to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid, have been determined using X-ray methods. These studies offer insights into the molecular conformations and interactions, essential for understanding the compound's reactivity and potential applications in synthesis and material science (J. Korp, I. Bernal, & R. Fuchs, 1983).
Photochemistry and Optical Activity
The compound's photochemistry, particularly in its optically active form, has been a subject of interest. Research shows that upon photoexcitation, certain cyclopropene derivatives transform into different products, such as furans, indicating complex photochemical behavior. This property can be exploited in photochemical synthesis and in understanding reaction mechanisms involving cyclopropenes (J. Pincock & Alexios A. Moutsokapas, 1977).
Addition Reactions
The addition of thiols to the double bond in similar cyclopropene carboxylic acid esters has been demonstrated, leading to thio-substituted cyclopropanecarboxylic acids. This selectivity and reactivity toward thiols suggest potential applications in synthesizing sulfur-containing organic compounds, which are significant in pharmaceuticals and agrochemicals (E. Shapiro, M. Protopopova, & O. M. Nefedov, 1991).
Chiral Resolution Techniques
Techniques for resolving cyclopropene carboxylic acids, including those with structures similar to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, have been developed. These methods involve diastereomeric interactions and chromatographic separations, crucial for producing enantiomerically pure compounds used in asymmetric synthesis and chiral drug development (L. Liao, Fan Zhang, Ni Yan, J. Golen, & J. Fox, 2004).
Cycloaddition Reactions
Cyclopropene derivatives participate in [2+2+1]-cycloaddition reactions with dicobalt hexacarbonyl complexes, forming bicyclic and tricyclic derivatives. This reactivity is instrumental in the field of organic synthesis, where it can be applied to construct complex molecular architectures, a critical aspect of medicinal chemistry and material science (S. L. Kireev, V. A. Smit, B. Ugrak, & O. M. Nefedov, 1991).
Ring Opening and Enlargement
The ring opening and enlargement of cyclopropene carboxylic acids, including those structurally similar to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, have been explored. These reactions lead to open-chain carboxylic acids and cyclobutenones, suggesting potential pathways for the synthesis of diverse organic compounds (E. Schmitz, H. Sonnenschein, & R. Kuban, 1985).
Propiedades
IUPAC Name |
2-methyl-3-phenylcycloprop-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNAKLSPHPDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407588 | |
| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |
CAS RN |
18826-56-7 | |
| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



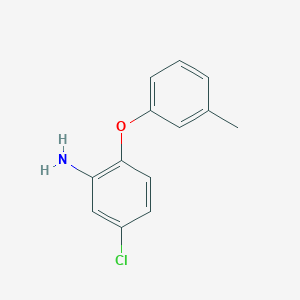
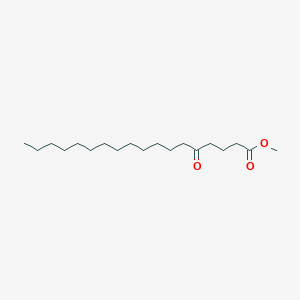
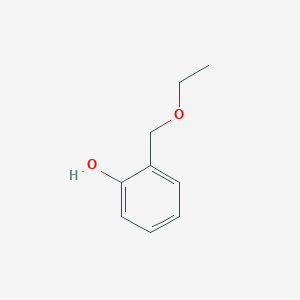
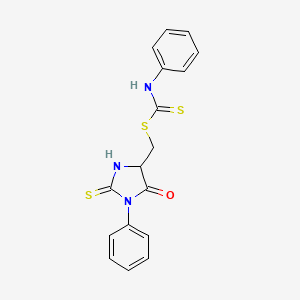
![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)
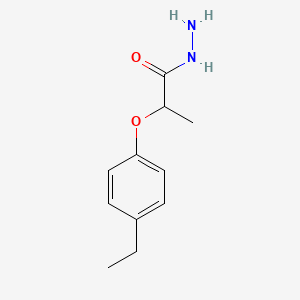
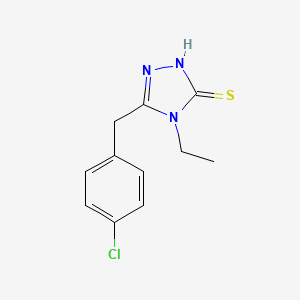
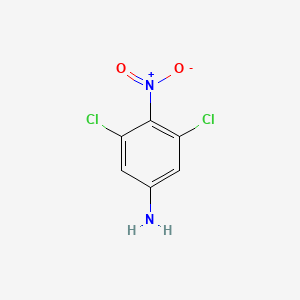
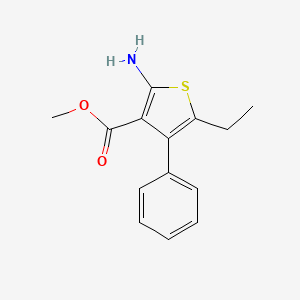
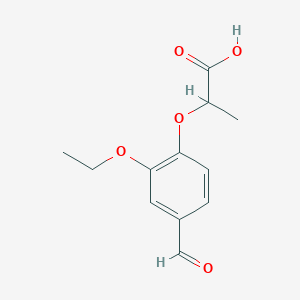


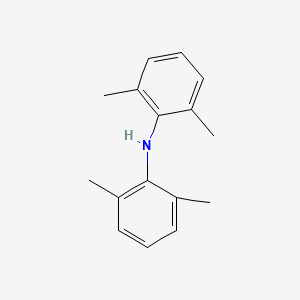
![5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1609104.png)